molecular formula C10H14N2O2 B11796214 6-(Ethyl(methyl)amino)-2-methylnicotinic acid

6-(Ethyl(methyl)amino)-2-methylnicotinic acid

Cat. No.: B11796214
M. Wt: 194.23 g/mol
InChI Key: HQBPDHOSFYAYKO-UHFFFAOYSA-N
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Description

6-(Ethyl(methyl)amino)-2-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids. This compound is characterized by the presence of an ethyl(methyl)amino group attached to the sixth position of the nicotinic acid ring and a methyl group at the second position. Nicotinic acids are known for their biological and pharmacological activities, making them significant in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethyl(methyl)amino)-2-methylnicotinic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylnicotinic acid with ethyl(methyl)amine. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the carboxylic acid group, facilitating the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-(Ethyl(methyl)amino)-2-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can lead to a variety of substituted nicotinic acid derivatives.

Scientific Research Applications

6-(Ethyl(methyl)amino)-2-methylnicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-(Ethyl(methyl)amino)-2-methylnicotinic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    2-Methylnicotinic acid: Lacks the ethyl(methyl)amino group, resulting in different chemical and biological properties.

    6-Aminonicotinic acid: Contains an amino group at the sixth position but lacks the ethyl and methyl substituents.

    Nicotinic acid: The parent compound without any additional substituents.

Uniqueness

6-(Ethyl(methyl)amino)-2-methylnicotinic acid is unique due to the presence of both an ethyl(methyl)amino group and a methyl group on the nicotinic acid ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

6-[ethyl(methyl)amino]-2-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-4-12(3)9-6-5-8(10(13)14)7(2)11-9/h5-6H,4H2,1-3H3,(H,13,14)

InChI Key

HQBPDHOSFYAYKO-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC(=C(C=C1)C(=O)O)C

Origin of Product

United States

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